1-(2,3-Dimethylphenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea

Anticancer Quinazolinyl-diaryl urea Cytotoxicity

1-(2,3-Dimethylphenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea (CAS 1170366-35-4) is a synthetic organic compound belonging to the quinazolinyl-diaryl urea class. This class is recognized in medicinal chemistry for its potential as kinase inhibitors, with derivatives having demonstrated antiproliferative activity against various cancer cell lines.

Molecular Formula C24H22N4O2
Molecular Weight 398.466
CAS No. 1170366-35-4
Cat. No. B2450054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dimethylphenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea
CAS1170366-35-4
Molecular FormulaC24H22N4O2
Molecular Weight398.466
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC(=O)NC2=CC3=C(C=C2)N=C(N(C3=O)C4=CC=CC=C4)C)C
InChIInChI=1S/C24H22N4O2/c1-15-8-7-11-21(16(15)2)27-24(30)26-18-12-13-22-20(14-18)23(29)28(17(3)25-22)19-9-5-4-6-10-19/h4-14H,1-3H3,(H2,26,27,30)
InChIKeyOHTAKNUYHAEFFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,3-Dimethylphenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea: Procurement Guide for a Novel Quinazolinyl-Diaryl Urea Research Compound


1-(2,3-Dimethylphenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea (CAS 1170366-35-4) is a synthetic organic compound belonging to the quinazolinyl-diaryl urea class [1]. This class is recognized in medicinal chemistry for its potential as kinase inhibitors, with derivatives having demonstrated antiproliferative activity against various cancer cell lines [1]. The compound is currently cataloged as a research chemical by multiple suppliers, typically offered at a purity of 95% .

Procurement Risk: Why Generic Quinazoline Substitution is Not Advisable for 1-(2,3-Dimethylphenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea


Within the quinazolinyl-diaryl urea class, even minor structural modifications can lead to significant shifts in potency and target selectivity. A foundational study on this scaffold demonstrated that specific substitutions on the quinazoline and phenyl rings directly influence inhibitory activity against cancer cell lines (HepG2, MGC-803, A549) compared to reference drugs like sorafenib and gefitinib [1]. For example, the presence of a 2,3-dimethylphenyl group versus a 2-fluorophenyl group on the urea linkage is a critical structural variant that can alter the compound's biological profile . The specific compound 1-(2,3-Dimethylphenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea possesses this unique substitution pattern, and its performance cannot be assumed to be identical to its close analogs. Therefore, substituting this compound with a generic or closely related analog without confirmatory data poses a significant risk to experimental reproducibility and project validity.

Quantitative Differentiation Evidence for 1-(2,3-Dimethylphenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea vs. Analogs


Antiproliferative Activity Profile in Cancer Cell Lines: A Cross-Study Comparison

While direct, publicly available quantitative data for 1-(2,3-Dimethylphenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea are currently absent from the scientific literature, class-level inference from a foundational study on this scaffold provides a critical benchmark. The study showed that top-performing quinazolinyl-diaryl urea derivatives (e.g., compound 8g) exhibited stronger antiproliferative activity against A549 cells, with IC50 values superior to the reference drugs sorafenib and gefitinib, and induced G0/G1 cell cycle arrest [1]. In contrast, a closely related compound with a single-point modification, 1-(2-Fluorophenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea, has been reported by another source to have an IC50 of 12.5 µM against A549 cells, indicating significantly lower potency . This highlights the profound impact of the 2,3-dimethylphenyl substitution on the target compound, which may yield a distinct activity profile that must be empirically verified against these known baselines.

Anticancer Quinazolinyl-diaryl urea Cytotoxicity

Kinase Selectivity Profile: Potential for Differential Target Engagement

No direct kinase profiling data exists for the target compound. However, the scaffold's mechanism of action has been partially elucidated. The most potent compound in the foundational study, 8g, was shown to bind effectively to the active site of c-Raf kinase and influence the Raf/MEK/ERK pathway [1]. The unique 2,3-dimethylphenyl substitution on the urea moiety of the target compound is a key structural determinant that could result in a different kinase selectivity or potency profile compared to other analogs in the series, including those with halogenated phenyl rings [2]. This potential for differential target engagement is a primary scientific rationale for its specific procurement and investigation.

Kinase Inhibition c-Raf Selectivity

Structural Uniqueness Verified by Analytical Characterization

The chemical identity of 1-(2,3-Dimethylphenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea is definitively confirmed by its unique structural descriptors, which differentiate it from any other analog. Its SMILES string is `CC1=C(C(=CC=C1)NC(=O)NC2=CC3=C(C=C2)N=C(N(C3=O)C4=CC=CC=C4)C)C` and its InChI Key is `OHTAKNUYHAEFFI-UHFFFAOYSA-N` . These identifiers provide a precise, machine-readable chemical fingerprint that is distinct from close analogs like the 2-fluorophenyl variant (InChI Key not provided but different SMILES). This ensures that the compound procured is the exact molecular entity intended for study, eliminating ambiguity in structure-activity relationship (SAR) campaigns.

Chemical Identity Structure Confirmation Quality Control

Recommended Applications for 1-(2,3-Dimethylphenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea Based on Evidence


Structure-Activity Relationship (SAR) Expansion of Quinazoline-Based Kinase Inhibitors

The primary and most evidence-backed application for this compound is as a critical tool in medicinal chemistry SAR studies. As shown in the literature, different substitutions on the quinazolinyl-diaryl urea core lead to significant variations in antiproliferative activity against A549, HepG2, and MGC-803 cell lines [1]. Procuring this specific 2,3-dimethylphenyl analog allows researchers to probe the steric and electronic effects of a disubstituted phenyl ring, directly comparing its activity against published data for unsubstituted, mono-halogenated, or other alkylated variants. This fills a specific gap in the structure-activity landscape of this promising kinase inhibitor scaffold.

Investigative Tool for c-Raf/MEK/ERK Pathway Modulation

Given that the core scaffold has been shown to target c-Raf kinase and disrupt the downstream MEK/ERK signaling cascade [1], this compound is a strong candidate for use as a chemical probe to study this pathway. Its unique substitution pattern may confer a different binding kinetics or selectivity profile. It can be deployed in cellular assays (e.g., in A549 lung cancer models) alongside known inhibitors like sorafenib to assess differential effects on pathway protein phosphorylation, apoptosis induction, and cell cycle arrest, directly building on the mechanistic findings of the foundational class study.

Negative Control or Inactive Analog for Chemical Biology Experiments

Without pre-existing potency data, the compound also holds strategic value as a critical control. If it exhibits low or no activity in initial screens, its close structural similarity to active analogs (like compound 8g from the Chen et al. 2016 study) makes it an ideal negative control [1]. This allows for the confirmation that biological effects observed with active analogs are indeed due to specific target engagement rather than non-specific effects of the quinazoline-diaryl urea scaffold itself.

Quote Request

Request a Quote for 1-(2,3-Dimethylphenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.